Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural attributes include:
- Diketone system (4,6-dioxo): May facilitate hydrogen bonding and influence reactivity.
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4,6-dioxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-3-25-17(23)13-14(21)12-8-18-20(15(12)19-16(13)22)9-10-4-6-11(24-2)7-5-10/h4-8,13H,3,9H2,1-2H3,(H,19,22) |
InChI Key |
SXZHRRSCXNJSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(NC1=O)N(N=C2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of a pyrazole derivative with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby exerting an inhibitory effect. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Core Heterocyclic Systems
- Pyrazolo[3,4-b]pyridine (Target): Exhibits a fused pyrazole-pyridine system with substituents at positions 1, 4, 5, and 5.
- Pyrazolo[4,3-c]pyridine (Compound 6g, ): Differs in ring fusion positions, altering electronic distribution and steric effects .
- Pyrazolo[3,4-b]pyrazine (Compounds 13a–e, ): Replaces pyridine with pyrazine, introducing additional nitrogen atoms that may affect basicity and coordination chemistry .
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: Target’s 4-methoxybenzyl (electron-donating) vs. cyano or bromophenyl groups (electron-withdrawing) in analogs (e.g., ) influence electronic properties and reactivity .
- Polarity Modifiers: Ethyl carboxylate (target) vs. cyano () or methyl () groups alter solubility and intermolecular interactions .
Physical and Chemical Properties
- Comparable data for the target compound are unavailable.
- Solubility: Ethyl carboxylate groups (target, 6g) likely enhance water solubility versus cyano () or methyl () substituents, which are less polar .
Biological Activity
Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 348.36 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₅ |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve inhibition of key metabolic pathways essential for bacterial growth.
Case Study: Antitubercular Activity
In a study conducted by Rao et al. (2023), derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their antitubercular properties using the Microplate Alamar Blue Assay (MABA). The study found that compounds with specific substitutions exhibited promising activity against M. tuberculosis H37Rv strain, suggesting a potential therapeutic pathway for treating tuberculosis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory activity is believed to be mediated through the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro tests have shown cytotoxic effects on several cancer cell lines.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
